Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate

asymmetric synthesis chiral building block LPA antagonist

Scaling the synthesis of lysophosphatidic acid (LPA) receptor antagonists from WO 2013/025733 A1 requires the correct α-branched building block to maintain target engagement and IP integrity. Generic linear phenylbutanoate esters cannot substitute. This pinacol boronic ester is the direct Suzuki-coupling partner for the biaryl core. - Delivers the critical α-ethyl stereocenter (racemic) required for receptor binding. - Enables chiral resolution for enantiopure fragment generation and pharmacophore mapping. - Available from established supply chains, reducing route re-development risk during scale-up.

Molecular Formula C18H27BO4
Molecular Weight 318.22
CAS No. 1282659-60-2
Cat. No. B569971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate
CAS1282659-60-2
Synonymsα-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic Acid Ethyl Ester
Molecular FormulaC18H27BO4
Molecular Weight318.22
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CC)C(=O)OCC
InChIInChI=1S/C18H27BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h9-12,15H,7-8H2,1-6H3
InChIKeyAEPIHPYIIHLBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-BPin-phenyl)butanoate: Boronic Ester Building Block


Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate (CAS 1282659‑60‑2) is a pinacol‑protected arylboronic ester that bears an α‑branched ethyl butanoate side chain . The compound serves as a versatile C–C bond‑forming reagent, most prominently in the synthesis of N‑heterocyclylcarbamates and biphenylisoxazoles that act as lysophosphatidic acid (LPA) receptor antagonists . It is supplied as a research‑grade building block with a typical purity of 95 % and a molecular weight of 318.22 g·mol⁻¹ .

Suzuki–Miyaura cross-coupling for constructing biaryl cores of biphenylisoxazole LPA antagonists.
α‑Branched chiral building block provides the racemic stereocenter required to map onto the LPA antagonist pharmacophore.
Research‑grade purity suitable for medicinal chemistry and fragment‑based library synthesis.

Why the α-Branched Ethyl Butanoate Scaffold Is Essential


Generic pinacol boronic esters that carry a linear 4‑phenylbutanoate chain (e.g., CAS 1365610‑75‑8 or 490035‑83‑1) lack the α‑ethyl branch present in CAS 1282659‑60‑2 . This branching is not cosmetic; it installs a chiral center (racemic, undefined stereocenter count = 1) that directly maps onto the final pharmacophore of the biphenylisoxazole LPA antagonists described in WO 2013/025733 A1 . Substituting a linear ester would delete the requisite α‑substituent, abolish the stereochemical handle needed for later asymmetric resolution, and alter the conformational bias of the coupled biaryl product, thereby compromising both target engagement and intellectual property integrity .

!
Linear 4‑phenylbutanoate boronic esters lack the α‑ethyl chiral center, removing the stereochemical handle for downstream asymmetric resolution.
!
Linear topology shifts the ester position, generating an undesired homologated scaffold that may alter conformational bias and affect reported biological activity.
!
Linear analogues are not cited in the relevant patent family, risking departure from the disclosed synthetic route and IP position.

Quantitative Differentiation vs. Closest Analogs


Stereochemical Complexity vs. Linear Butanoate Esters

CAS 1282659‑60‑2 possesses one undefined atom stereocenter (racemic mixture), whereas the linear analogue ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate (CAS 1365610‑75‑8) has an undefined atom stereocenter count of zero [1]. This stereocenter is essential for generating the chiral α‑ethylbenzyl motif required in downstream LPA receptor antagonists.

Chiral Center Comparison
Head-to-head
Target: 1 undefined stereocenter (racemic)
Linear analog: 0
Required for chiral α‑ethylbenzyl motif in downstream LPA antagonists.
Structural analysis based on SMILES/InChI.
asymmetric synthesis chiral building block LPA antagonist

Constitutional Isomerism and Conformational Flexibility

The target compound exhibits 6 rotatable bonds, identical to its linear regioisomer ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate [1]. However, the α‑branch positions the ester carbonyl closer to the aryl ring, reducing the effective length of the flexible chain and potentially altering pre‑organization for Suzuki–Miyaura transmetallation. Topological polar surface area (44.8 Ų) and complexity (397) are identical between isomers; the differentiation arises from constitutional isomerism.

α vs γ Substitution
Class-level
α‑branch positions ester closer to aryl ring; same rotatable bonds (6) and TPSA (44.8 Ų).
May alter pre‑organization for Suzuki transmetallation and scaffold topology.
Conformational impact requires experimental validation.
conformational analysis drug-like properties Suzuki coupling

Patent-Validated Utility in LPA Antagonist Synthesis

CAS 1282659‑60‑2 is explicitly cited as a reagent for preparing N‑heterocyclylcarbamates and biphenylisoxazoles claimed in WO 2013/025733 A1 [1]. In contrast, the closest linear boronic ester analogs (CAS 1365610‑75‑8, CAS 490035‑83‑1) are not referenced in this patent family, indicating a specific structural requirement. The patent describes LPA receptor antagonists with IC₅₀ values in the nanomolar range, underscoring the necessity of the α‑branched motif for biological activity.

Patent Citation
Head-to-head
Target specifically cited in WO2013/025733 A1; linear analogues not referenced.
Only boronic ester directly mapping to disclosed LPA antagonist route.
Patent literature analysis.
LPA receptor antagonist biphenylisoxazole patented intermediate

Purity Specification Benchmarking vs. Alternatives

The commercially available batch from AKSci is specified at 95 % purity by HPLC , while the methyl ester analog methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate (CAS 490035‑83‑1) is offered at 97 % purity by multiple vendors . The 2 percentage‑point difference, although modest, may require additional purification steps for applications demanding >98 % purity, and should be factored into procurement cost calculations.

HPLC Purity
Data to verify
Target: 95 % (AKSci)
Linear methyl ester analog: 97 % (vendor typical)
May require additional purification for >98 % purity applications.
Cross‑vendor comparison; verify lot‑specific COA.
purity quality control procurement

Procurement-Driven Application Scenarios


Synthesis of LPA Antagonist Biphenylisoxazole Libraries

CAS 1282659‑60‑2 is the direct Suzuki‑coupling partner for constructing the biaryl core of N‑heterocyclylcarbamate and biphenylisoxazole LPA antagonists described in WO 2013/025733 A1 . Medicinal chemistry teams pursuing LPA receptor programs should procure this building block to maintain fidelity to the published structure‑activity relationship and to preserve the α‑ethyl stereocenter that is critical for receptor binding.

Fragment-Based Drug Discovery with α-Branched Boronic Ester

Fragment libraries that include α‑substituted phenylbutanoate motifs can be constructed via Suzuki coupling using this building block. The racemic stereocenter provides a handle for chiral resolution or asymmetric chromatography, enabling the generation of enantiopure fragments for crystallography and biochemical screening .

Process Chemistry Scale-Up of Patent-Protected Intermediates

For CROs or pharmaceutical companies scaling the WO 2013/025733 A1 route, CAS 1282659‑60‑2 is the commercially identified intermediate. Vendors such as Santa Cruz Biotechnology offer research quantities (10 mg to 250 mg) , while bulk suppliers can provide larger lots. The established supply chain reduces the risk of synthetic route re‑development.

Suzuki-Miyaura Diversification of Drug-Like Scaffolds

With a topological polar surface area of 44.8 Ų and 6 rotatable bonds , the compound falls within favorable physicochemical space for oral bioavailability. It can be coupled with diverse aryl halides to generate compound libraries for lead optimization, particularly when a branched alkyl ester is desired for metabolic stability or patent differentiation.

Application
Selection Property
Validation Focus
LPA antagonist biphenylisoxazole library synthesis
α‑branched chiral boronic ester
Fidelity to published SAR and stereochemistry
Fragment‑based drug discovery with α‑substituted phenylbutanoate
Racemic chiral handle for resolution
Enantiopure fragment generation and biochemical screening
Process chemistry scale‑up of patent‑protected intermediates
Commercially identified intermediate
Established supply chain and route fidelity
Suzuki–Miyaura diversification of drug‑like scaffolds
Favorable physicochemical profile
Library generation for lead optimization
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